1-Ethoxy-4-nitronaphthalene

Description

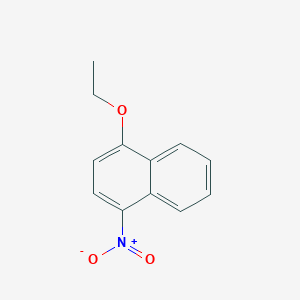

1-Ethoxy-4-nitronaphthalene is a nitro-substituted naphthalene derivative with an ethoxy group (-OCH₂CH₃) at the 1-position and a nitro group (-NO₂) at the 4-position. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol. The compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (nitro) groups, influencing its electronic properties and reactivity.

Properties

CAS No. |

91569-62-9 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1-ethoxy-4-nitronaphthalene |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12-8-7-11(13(14)15)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |

InChI Key |

FPMSZXHIZLTHHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitrating Agents and Conditions

The nitration step typically employs a mixture of concentrated nitric acid and sulfuric acid, known as a nitrating mixture, under controlled temperature to avoid over-nitration or decomposition.

- Typical nitrating mixture composition : 20–32% nitric acid and 45–47% sulfuric acid, sometimes diluted with water to moderate reactivity.

- Solvents : Glacial acetic acid, 1,4-dioxane, or no solvent (neat conditions) have been reported.

- Temperature control : Maintaining temperatures between 0–70 °C is critical to favor mononitration and regioselectivity.

Representative Preparation Method

Based on industrial and laboratory precedents for related compounds (e.g., 2-ethoxy-1-nitronaphthalene), the following method is adapted for this compound synthesis:

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 1-ethoxynaphthalene in glacial acetic acid or 1,4-dioxane | Room temperature | Ensures homogeneous reaction medium |

| 2 | Prepare nitrating mixture: mix concentrated nitric acid and sulfuric acid (e.g., 1:2 ratio by volume) | Cool to 0–5 °C before addition | Prevents runaway exotherm |

| 3 | Add nitrating mixture dropwise to the stirred solution of 1-ethoxynaphthalene | Maintain temperature between 0–40 °C | Controls reaction rate and selectivity |

| 4 | Stir reaction mixture for 1–3 hours | Temperature maintained | Monitors completion by TLC or GC-MS |

| 5 | Quench reaction by pouring into ice water | 0–5 °C | Precipitates product |

| 6 | Isolate crude this compound by filtration or extraction | Use organic solvents like diethyl ether | Removes impurities |

| 7 | Purify by recrystallization (e.g., from ethanol or hexane) or column chromatography | Ambient temperature | Achieves high purity |

Analytical Data and Yields

- Typical yields of this compound range from 70% to 90% under optimized conditions.

- Purity confirmed by melting point, infrared spectroscopy (notable nitro group absorptions near 1510–1550 cm⁻¹), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy.

- Byproducts such as dinitro derivatives or nitration at other positions can be minimized by temperature and stoichiometry control.

Comparative Table of Nitration Conditions for Ethoxynaphthalenes

| Parameter | Method A (Acetic Acid Solvent) | Method B (Dioxane Solvent) | Industrial Continuous Flow |

|---|---|---|---|

| Solvent | Glacial acetic acid | 1,4-Dioxane | None or minimal solvent |

| Nitrating mixture | HNO₃/H₂SO₄ (1:2 v/v) | HNO₃/H₂SO₄ (1:2 v/v) | HNO₃/H₂SO₄ with catalyst |

| Temperature | 0–40 °C | 20–60 °C | Controlled, ~30–50 °C |

| Reaction time | 1–3 hours | 1–2 hours | Minutes to hours |

| Yield (%) | 70–85 | 80–90 | 85–95 |

| Selectivity | High for 4-nitro isomer | High | Very high |

| Purification | Recrystallization, chromatography | Same | Continuous extraction |

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-nitronaphthalene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (–NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides (e.g., NaI) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Reduction: 1-Ethoxy-4-aminonaphthalene.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-Ethoxy-4-nitronaphthalene has several notable applications in scientific research:

- Synthetic Intermediate : It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its ability to participate in electrophilic aromatic substitutions allows for the introduction of various functional groups into complex molecular architectures .

- Biological Studies : Research has indicated potential biological activities associated with this compound. Studies have explored its cytotoxic effects on different cell lines, revealing mechanisms such as apoptosis induction and reactive oxygen species generation. For instance, cytotoxicity assays demonstrated IC50 values indicating significant cell viability reduction in cancer cell lines like HeLa and A549 .

- Environmental Research : The compound has been studied for its biodegradability and interaction with microbial populations. Specific bacterial strains capable of degrading 1-nitronaphthalene have been isolated, indicating its potential environmental impact and the role of microbial metabolism in detoxifying nitroaromatic compounds .

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Dyes and Pigments : It is used as a precursor in the synthesis of dyes due to its chromophoric properties. The compound's ability to undergo further chemical transformations makes it valuable for producing a range of colorants .

- Pharmaceuticals : The compound is investigated for its potential use in drug development, particularly as a building block for bioactive molecules. Its structural features allow for modifications that can enhance therapeutic efficacy .

Case Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of this compound involved several assays to determine its impact on mammalian cell lines. The results indicated varying degrees of cytotoxicity across different cell types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| HepG2 | 30 | Membrane disruption |

| A549 | 20 | Reactive oxygen species generation |

This data underscores the compound's potential as a lead candidate for further pharmacological studies focused on cancer treatment .

Case Study 2: Environmental Impact Assessment

Research on the biodegradation of 1-nitronaphthalene highlighted the isolation of specific bacteria capable of utilizing this compound as their sole carbon source. The study demonstrated that these microorganisms could effectively transform 1-nitronaphthalene into less harmful products, contributing to bioremediation efforts in contaminated environments .

Mechanism of Action

The mechanism by which 1-ethoxy-4-nitronaphthalene exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The ethoxy group may also influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following nitro- and alkoxy-substituted naphthalene derivatives are selected for comparison based on structural and functional similarities:

1-Methoxy-4-nitronaphthalene (CAS 4900-63-4)

1-Methyl-4-nitronaphthalene

1-Iodo-4-nitronaphthalene (CAS 58258-66-5)

Comparative Data Table

Structural and Functional Analysis

Electronic Effects

- This compound : The ethoxy group donates electrons via resonance, while the nitro group withdraws electrons. This creates a polarized aromatic system, directing further substitutions to specific positions .

- 1-Methoxy-4-nitronaphthalene : Similar electronic effects but with slightly lower steric hindrance compared to ethoxy. Methoxy’s smaller size may enhance solubility in polar solvents .

- 1-Methyl-4-nitronaphthalene: The methyl group is a weaker electron donor, resulting in less pronounced polarization. Nitro’s electron-withdrawing effect dominates reactivity .

Physical Properties

- Solubility :

- Melting Points :

- Nitro groups generally increase melting points. 1-Methoxy-4-nitronaphthalene has a reported melting point of ~80–85°C (estimated from analogous compounds), while ethoxy derivatives may have slightly lower melting points due to increased alkyl chain flexibility.

Biological Activity

1-Ethoxy-4-nitronaphthalene is a nitro-substituted aromatic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound (C12H13NO3) is characterized by the presence of an ethoxy group and a nitro group on the naphthalene ring. Its structure can influence its reactivity and interactions with biological systems.

Biological Activity

Cytotoxicity

Research indicates that nitronaphthalenes, including this compound, exhibit significant cytotoxicity. A study on related compounds showed that the introduction of nitro groups can enhance cytotoxic effects against various tumor cell lines. For instance, 4-nitro-substituted 1,3-diaryltriazenes demonstrated high cytotoxicity, suggesting that similar mechanisms may be at play for this compound due to its structural similarities .

Mechanisms of Action

The biological activity of nitronaphthalenes is often linked to their ability to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage. This mechanism has been observed in other nitro-substituted compounds, where ROS generation contributes to apoptosis in cancer cells . The potential for this compound to induce such pathways warrants further investigation.

Microbial Degradation

A study focused on the microbial degradation of nitronaphthalenes highlighted the ability of certain bacteria to utilize these compounds as carbon sources. This research revealed that specific strains could metabolize nitronaphthalenes through dioxygenase enzymes, leading to the formation of less toxic products . Such findings suggest that while this compound may exhibit toxicity, it could also be subject to bioremediation processes.

Toxicological Assessments

Toxicological assessments have shown that exposure to nitronaphthalene derivatives can lead to significant pulmonary toxicity in animal models. For example, studies indicated that intraperitoneal administration of related compounds resulted in dose-dependent injuries to lung epithelial cells, underscoring the respiratory risks associated with these substances .

Data Tables

| Compound | Cytotoxicity (IC50) | Mechanism |

|---|---|---|

| This compound | TBD | ROS generation, apoptosis induction |

| 4-Nitro-substituted triazenes | Low nM | DNA interaction, ER stress |

Q & A

Basic: What are the standard synthetic routes for 1-Ethoxy-4-nitronaphthalene, and how are reaction conditions optimized?

Methodological Answer:

this compound is typically synthesized via nitration and alkoxylation. For example, nitration of 1-ethoxynaphthalene can be performed using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions. Ethoxy group introduction may involve nucleophilic substitution, where 4-chloro-1-nitronaphthalene reacts with sodium ethoxide in ethanol under reflux (60–80°C). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to improve yields. Post-reaction purification involves solvent extraction (e.g., ethyl acetate/NaHCO₃) and recrystallization from methanol .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethoxy proton signals at δ 1.3–1.5 ppm for -CH₃ and δ 3.9–4.2 ppm for -OCH₂). Nitro group deshielding effects shift aromatic protons downfield.

- LC-MS : To verify molecular ion peaks (C₁₂H₁₁NO₃, [M+H]⁺ = 218.08) and detect impurities.

- FT-IR : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and ethoxy C-O stretches (~1250 cm⁻¹) confirm functional groups .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. No antidote exists for ingestion—seek immediate medical attention.

- Storage : Store in airtight containers at RT, away from oxidizing agents .

Advanced: How does the electron-withdrawing nitro group influence nitration regioselectivity in ethoxynaphthalene derivatives?

Methodological Answer:

The nitro group directs electrophilic nitration to the para position relative to itself due to its strong meta-directing nature. In 1-ethoxynaphthalene, the ethoxy group (ortho/para-directing) competes, but nitro dominance ensures nitration at the 4-position. Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimental validation involves comparing HPLC retention times and NOE NMR to confirm substitution patterns .

Advanced: What strategies stabilize this compound against photodegradation in experimental settings?

Methodological Answer:

- Light Exposure : Store solutions in amber glassware and conduct reactions under inert atmospheres (N₂/Ar).

- Additives : Use radical scavengers (e.g., BHT) at 0.1–1.0 wt% to inhibit photooxidation.

- Solvent Choice : Non-polar solvents (e.g., hexane) reduce nitro group reactivity compared to polar aprotic solvents. Monitor degradation via UV-Vis at λ = 270–300 nm .

Advanced: How can researchers assess the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms using fluorogenic substrates.

- Cellular Toxicity : Perform MTT assays on human hepatocytes (e.g., HepG2) at 10–100 µM concentrations.

- Molecular Docking : Simulate interactions with target proteins (e.g., nitroreductases) using AutoDock Vina. Validate with SPR to measure binding affinity (KD) .

Advanced: How do solvent polarity and temperature affect the solubility of this compound?

Methodological Answer:

- Polarity : Solubility in DMSO > ethanol > ethyl acetate > hexane. Use Hansen solubility parameters (δD, δP, δH) to predict miscibility.

- Temperature : Solubility increases linearly with temperature (e.g., 5 mg/mL in ethanol at 25°C vs. 12 mg/mL at 50°C). Measure via gravimetry after saturation and filtration .

Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Discrepancies arise from varying nitro precursor purity or competing side reactions (e.g., di-nitration). Mitigate by:

- Precursor Purification : Recrystallize 1-ethoxynaphthalene to ≥98% purity (HPLC).

- Reaction Monitoring : Use in-situ IR to track nitro group formation and optimize quenching times.

- Reproducibility : Standardize solvent drying (e.g., molecular sieves for ethanol) and catalyst activation (e.g., H₂SO₄ pre-treatment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.